molecular formula C21H37BO3S B12951783 (3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid

(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid

Cat. No.: B12951783
M. Wt: 380.4 g/mol
InChI Key: HCAOUSWSYIXUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a formyl group and a hexyldecyl chain. This compound is particularly significant in organic synthesis, especially in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene using bis(pinacolato)diboron (B2(pin)2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium phosphate (K3PO4) and a palladium catalyst like XPhos-Pd-G2 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids and thiophene derivatives. These include:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Formyl-5-(2-hexyldecyl)thiophen-2-yl)boronic acid is unique due to the presence of the long hexyldecyl chain, which can impart different solubility and reactivity properties compared to other thiophene boronic acids. This makes it particularly useful in the synthesis of molecules with specific solubility or structural requirements.

Properties

Molecular Formula

C21H37BO3S

Molecular Weight

380.4 g/mol

IUPAC Name

[3-formyl-5-(2-hexyldecyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C21H37BO3S/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-20-16-19(17-23)21(26-20)22(24)25/h16-18,24-25H,3-15H2,1-2H3

InChI Key

HCAOUSWSYIXUBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(S1)CC(CCCCCC)CCCCCCCC)C=O)(O)O

Origin of Product

United States

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